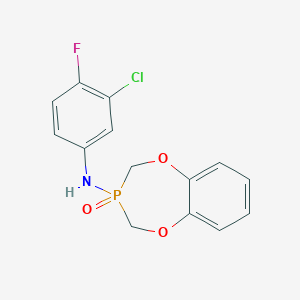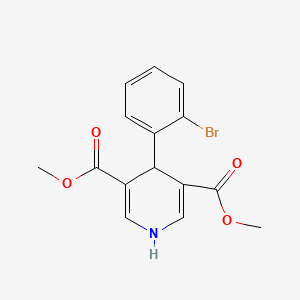![molecular formula C17H23N5O2S2 B15003956 2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15003956.png)
2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C24H32N2O2S This compound is characterized by the presence of a triazole ring, a morpholine moiety, and a phenyl group substituted with a methylsulfanyl group
准备方法
The synthesis of 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The morpholine moiety is introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate halide. The final step involves the coupling of the triazole and morpholine intermediates with the phenyl group, which is substituted with a methylsulfanyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The phenyl group with the methylsulfanyl substitution may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE include:
2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE: This compound shares the morpholine and phenyl moieties but differs in the overall structure and functional groups.
4-((2R,4S)-1-([1,1′-BIPHENYL]-4-YL)-5-ETHOXY-4-METHYL-5-OXOPENTAN-2-YL)AMINO)-4-OXOBUTANOIC ACID: This compound has a similar phenyl group but differs in the presence of additional functional groups and overall structure.
The uniqueness of 2-({4-METHYL-5-[(MORPHOLIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE lies in its specific combination of the triazole ring, morpholine moiety, and phenyl group with a methylsulfanyl substitution, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H23N5O2S2 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C17H23N5O2S2/c1-21-15(11-22-6-8-24-9-7-22)19-20-17(21)26-12-16(23)18-13-4-3-5-14(10-13)25-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,18,23) |
InChI 键 |
OTBILUAOUKUGJT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B15003875.png)
![{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15003884.png)
![4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B15003888.png)
![7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003895.png)
![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)

![8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003912.png)
![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

![(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one](/img/structure/B15003928.png)
![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003943.png)
![3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15003964.png)
![2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15003969.png)
